molecular formula C11H13ClFNO B4520189 4-chloro-N,N-diethyl-2-fluorobenzamide

4-chloro-N,N-diethyl-2-fluorobenzamide

Cat. No.: B4520189
M. Wt: 229.68 g/mol
InChI Key: WYKIOOZWYJVUAI-UHFFFAOYSA-N
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Description

4-chloro-N,N-diethyl-2-fluorobenzamide is a useful research compound. Its molecular formula is C11H13ClFNO and its molecular weight is 229.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.0669699 g/mol and the complexity rating of the compound is 221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Charge Density Analysis in Molecular Crystals

The charge density distribution in molecular crystals, such as 4-fluorobenzamide, has been analyzed through high-resolution X-ray diffraction data. This analysis, comparing experimental results with theoretical charge densities, reveals insights into intermolecular interactions, including Cl···F and F···F, highlighting the importance of polarizability in these molecules. This research aids in understanding the molecular behavior in different environments and can contribute to the development of new materials with tailored properties (Hathwar & Row, 2011).

Long-Range Through-Space Couplings

Investigations into 2-Fluorobenzamide and its derivatives have shown spin-spin couplings between aromatic fluorine and the amide group, influenced by intramolecular hydrogen bonding. This study provides a foundation for understanding molecular interactions in fluorinated compounds, which can be crucial for designing NMR probes and understanding the electronic structure of bioactive molecules (Rae et al., 1993).

Polarizability and Molar Refraction of Antiemetic Drugs

Research on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a compound with structural similarities to 4-chloro-N,N-diethyl-2-fluorobenzamide, has focused on its physical properties such as density, refractive index, molar refractivity, and polarizability. These properties are essential for understanding the drug's behavior in various media, which could influence its bioavailability and therapeutic efficacy (Sawale et al., 2016).

Aromatic Amides Against Aedes aegypti

A study synthesized and evaluated a series of substituted aromatic amides, including compounds structurally related to this compound, for their repellent activity against Aedes aegypti mosquitoes. These findings could lead to the development of new insect repellents and contribute to public health efforts in controlling mosquito-borne diseases (Garud et al., 2011).

Iron-Catalyzed Fluorination

A mild amide-directed fluorination process mediated by iron has been developed, showcasing the functional group tolerance and broad substrate scope without the need for noble metal additives. This method, applicable to benzyl, allylic, and unactivated C-H bonds, demonstrates the potential for efficient and selective fluorination of organic molecules, including those containing the this compound moiety (Groendyke et al., 2016).

Properties

IUPAC Name

4-chloro-N,N-diethyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKIOOZWYJVUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.